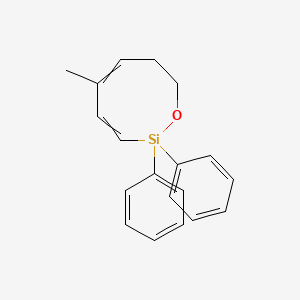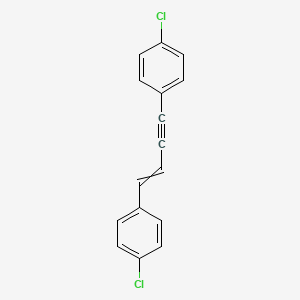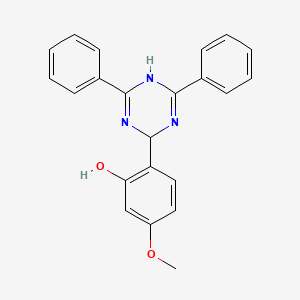
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with diphenyl groups and a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Substitution with Diphenyl Groups:
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the triazine ring can interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
Triazine Derivatives: Compounds containing the triazine ring with various substitutions.
Methoxyphenols: Phenolic compounds with methoxy groups.
Uniqueness
Phenol, 2-(1,2-dihydro-4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy- is unique due to its combination of a phenolic hydroxyl group, a triazine ring, and specific substitutions with diphenyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
163392-76-5 |
|---|---|
Molekularformel |
C22H19N3O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(2,6-diphenyl-1,4-dihydro-1,3,5-triazin-4-yl)-5-methoxyphenol |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,22,26H,1H3,(H,23,24,25) |
InChI-Schlüssel |
WDOHCUUODYTUAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2N=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
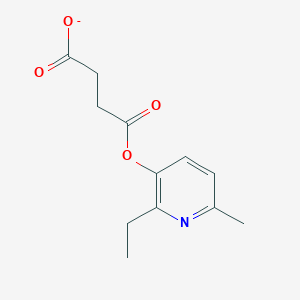
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
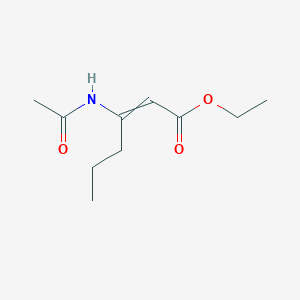
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
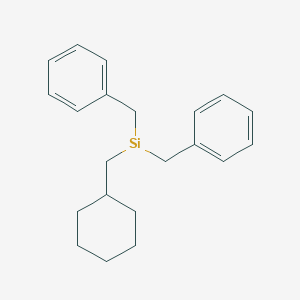
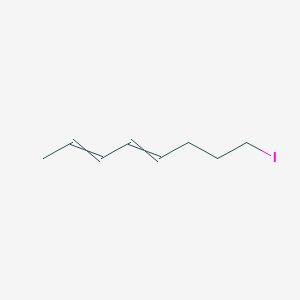

![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
